molecular formula C14H15N5O4S B11701117 N'~1~-[(4-aminophenyl)sulfonyl]-N'~2~-phenylethanedihydrazide

N'~1~-[(4-aminophenyl)sulfonyl]-N'~2~-phenylethanedihydrazide

Cat. No.: B11701117
M. Wt: 349.37 g/mol
InChI Key: JXHMSDJKMNDSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminobenzenesulfonyl group and a phenylethanedihydrazide moiety, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C14H15N5O4S

Molecular Weight

349.37 g/mol

IUPAC Name

2-N'-(4-aminophenyl)sulfonyl-1-N'-phenylethanedihydrazide

InChI

InChI=1S/C14H15N5O4S/c15-10-6-8-12(9-7-10)24(22,23)19-18-14(21)13(20)17-16-11-4-2-1-3-5-11/h1-9,16,19H,15H2,(H,17,20)(H,18,21)

InChI Key

JXHMSDJKMNDSDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE typically involves the reaction of 4-aminobenzenesulfonyl chloride with phenylethanedihydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminobenzenesulfonyl)acetamide
  • N-(4-Aminobenzenesulfonyl)ethanol
  • N-(4-Aminobenzenesulfonyl)benzamide

Uniqueness

N’1-(4-AMINOBENZENESULFONYL)-N’-PHENYLETHANEDIHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and industrial use .

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